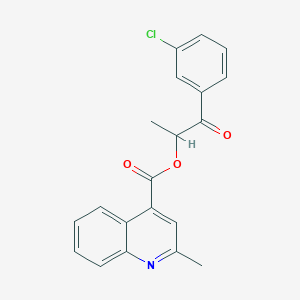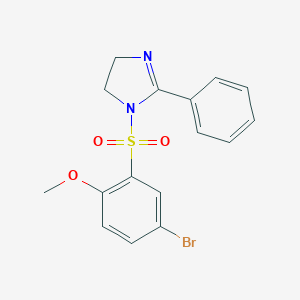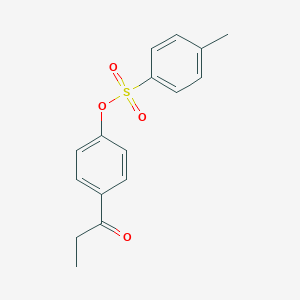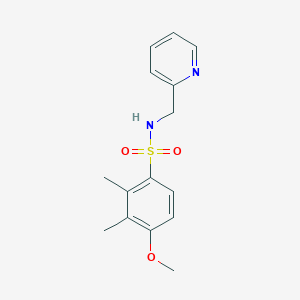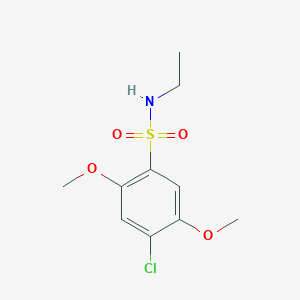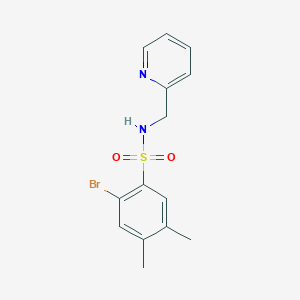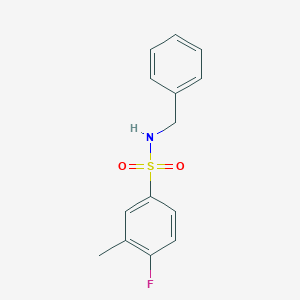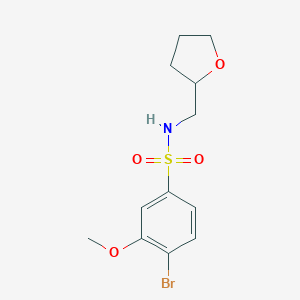
2-(3-Methoxyphenyl)-2-oxoethyl 2,4-Dihydroxybenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves the use of spectroscopic techniques like IR, NMR, and MS to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate also inhibits the NF-κB pathway, which plays a crucial role in inflammation and cancer development. In neuronal cells, 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate inhibits cell growth and induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate also inhibits the NF-κB pathway, which plays a crucial role in inflammation and cancer development. In neuronal cells, 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate also has some limitations, such as its poor solubility in water and limited stability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Zukünftige Richtungen
There are several future directions for 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate research. One potential direction is to investigate the efficacy of 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate in combination with other anticancer drugs or therapies. Another direction is to explore the potential of 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer, anti-inflammatory, and neuroprotective effects of 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate.
Synthesemethoden
2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate can be synthesized by the reaction of 3-methoxyphenylacetic acid with 2,4-dihydroxybenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate as a white crystalline powder with a melting point of 202-204°C.
Wissenschaftliche Forschungsanwendungen
Synthese von Benzofuran-Derivaten
Benzofuran-Derivate sind aufgrund ihres Vorkommens in zahlreichen Naturstoffen und Pharmazeutika von Bedeutung. Die betreffende Verbindung kann bei der Synthese von Benzofuranringen eingesetzt werden, die wichtige Bestandteile in vielen Naturstoffen mit potenziellen biologischen Aktivitäten sind. Der Prozess beinhaltet oft die Bildung des Benzofuranrings über einen wichtigen Heterocyclen-Installationsschritt .
Antimikrobielle Aktivität
Die Strukturanaloga von 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-Dihydroxybenzoat wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen zeigten Aktivität gegen eine Reihe von grampositiven und gramnegativen Bakterien sowie gegen Pilzstämme. Dies deutet auf die potenzielle Verwendung der Verbindung als Gerüst für die Entwicklung neuer antimikrobieller Wirkstoffe hin .
Zytotoxizitätsstudien
Zytotoxizitätsstudien sind unerlässlich, um die Sicherheit von Verbindungen für eine potenzielle therapeutische Anwendung zu beurteilen. Die Analoga dieser Verbindung wurden auf ihre zytotoxischen Wirkungen auf verschiedene Krebszelllinien, einschließlich menschlicher Gebärmutterhals- und Supt1-Krebszelllinien, untersucht. Die Ergebnisse können die Entwicklung von Krebsmedikamenten mit minimierten Nebenwirkungen leiten .
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-12-4-2-3-10(7-12)15(19)9-22-16(20)13-6-5-11(17)8-14(13)18/h2-8,17-18H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDJZXAFIKWBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

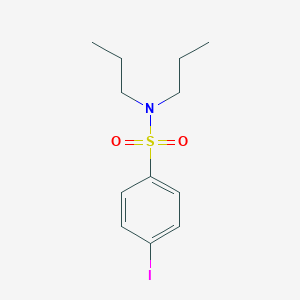
![2-[(2,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500420.png)
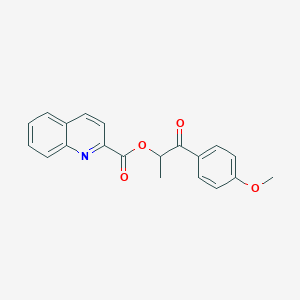
![4-Oxo-4-[2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B500423.png)
![2-[(2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B500426.png)
